molecular formula C16H22N2O2 B14206846 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole CAS No. 820233-03-2

2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole

Cat. No.: B14206846
CAS No.: 820233-03-2
M. Wt: 274.36 g/mol
InChI Key: KQBACCGJHAVMAO-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a nitro group and a heptane chain, making it a unique derivative of indole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole can be achieved through various synthetic routes. One common method involves the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization . This one-pot procedure is highly efficient and diastereomerically selective.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-3-(1-aminoheptan-2-YL)-1H-indole.

Scientific Research Applications

2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The indole ring structure allows it to interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and heptane chain make it a valuable compound for various research and industrial applications.

Properties

CAS No.

820233-03-2

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

2-methyl-3-(1-nitroheptan-2-yl)-1H-indole

InChI

InChI=1S/C16H22N2O2/c1-3-4-5-8-13(11-18(19)20)16-12(2)17-15-10-7-6-9-14(15)16/h6-7,9-10,13,17H,3-5,8,11H2,1-2H3

InChI Key

KQBACCGJHAVMAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C[N+](=O)[O-])C1=C(NC2=CC=CC=C21)C

Origin of Product

United States

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